molecular formula C21H18N4O4S B3288479 N-[(4-methoxyphenyl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852135-67-2

N-[(4-methoxyphenyl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B3288479
CAS No.: 852135-67-2
M. Wt: 422.5 g/mol
InChI Key: PIWLNEJSKCKOMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Methoxyphenyl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a 3-nitrophenyl group at position 6, a methyl group at position 3, and a carboxamide moiety linked to a 4-methoxyphenylmethyl group. Its molecular formula is C20H16N4O4S, with a molecular weight of 416.44 g/mol . The compound’s structure is characterized by a nitro group at the meta position of the phenyl ring, which enhances electron-withdrawing effects, and a 4-methoxybenzyl group that may influence solubility and target binding .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S/c1-13-19(20(26)22-11-14-6-8-17(29-2)9-7-14)30-21-23-18(12-24(13)21)15-4-3-5-16(10-15)25(27)28/h3-10,12H,11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWLNEJSKCKOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions. One common method includes the cyclization of a precursor compound with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions . This reaction produces an intermediate, which is then further modified to obtain the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Reagents like sodium methoxide or other nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups at specific positions on the molecule .

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) logP Key Features Reference
Target Compound (C540-0399) R1 = 3-nitrophenyl; R2 = 4-methoxyphenylmethyl C20H16N4O4S 416.44 3.46 High polarity due to nitro and methoxy groups; moderate lipophilicity
N-(4-Acetamidophenyl) analogue (C540-0432) R1 = 3-nitrophenyl; R2 = 4-acetamidophenyl C21H17N5O4S 435.46 3.46 Acetamido group increases hydrogen bonding capacity; similar logP
N-(Pyridin-2-ylmethyl) analogue (BF24389) R1 = 3-nitrophenyl; R2 = pyridin-2-ylmethyl C19H15N5O3S 393.42 N/A Pyridine ring introduces basicity; potential for enhanced solubility in acidic media
5h () R1 = 4-methoxyphenyl; R2 = 6-chloropyridin-3-yl C19H15ClN4O2S 410.87 N/A Chloropyridine enhances halogen bonding; lower melting point (108–110°C)
Compound 3c () R1 = 4-bromophenyl; R2 = arylidenehydrazide C19H15BrN4O2S 443.32 N/A Bromine substituent increases molecular weight; anti-proliferative activity (log10GI50 < -8.00)

Key Observations:

Solubility Modulation : The 4-methoxybenzyl group in the target compound may improve aqueous solubility compared to pyridinylmethyl () or acetamidophenyl () derivatives, as methoxy groups balance lipophilicity and polarity .

Biological Activity : While direct data for the target compound is absent, analogues like compound 3c () and thiadiazole conjugates () demonstrate that nitro and halogen substituents correlate with cytotoxicity in cancer cell lines (e.g., HepG2, PC-3) .

Key Observations:

  • The absence of synthetic data for the target compound limits direct comparison, but imidazothiazoles with electron-withdrawing groups (e.g., nitro, bromo) typically require optimized conditions for cyclization and purification .
  • High yields (>70%) in analogues (e.g., 5h, 3a) suggest that similar protocols (e.g., condensation, hydrazide-thiocyanate coupling) may apply to the target compound .

Biological Activity

N-[(4-methoxyphenyl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex heterocyclic compound known for its diverse biological activities. This compound, with a molecular formula of C20_{20}H16_{16}N4_{4}O4_{4}S and a molecular weight of 408.4 g/mol, has garnered attention in medicinal chemistry for its potential therapeutic applications.

Chemical Structure

The structure of the compound features an imidazo-thiazole core, which is often associated with various biological activities. The presence of the methoxy and nitrophenyl groups contributes to its unique properties.

Property Value
Common NameThis compound
CAS Number852135-87-6
Molecular FormulaC20_{20}H16_{16}N4_{4}O4_{4}S
Molecular Weight408.4 g/mol

Antimicrobial Properties

Research indicates that compounds within the imidazo-thiazole class exhibit significant antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains, particularly Mycobacterium tuberculosis (Mtb).

Case Study: Antitubercular Activity

In a study focused on related imidazo-thiazole derivatives, compounds with similar structural motifs demonstrated promising antitubercular activity. For instance, derivatives with nitro groups showed IC50_{50} values ranging from 2.32 μM to 15.22 μM against Mtb H37Ra without significant toxicity to normal cell lines (MRC-5 lung fibroblasts) at concentrations exceeding 128 μM . This suggests that the presence of the nitrophenyl group in this compound may enhance its therapeutic potential against tuberculosis.

Cytotoxicity and Antitumor Activity

The compound's cytotoxic effects have also been investigated. In vitro studies have shown that thiazole derivatives can exhibit significant antiproliferative activity against various cancer cell lines. The structure activity relationship (SAR) analysis indicates that modifications in the phenyl ring can influence cytotoxicity.

Table: Cytotoxicity Data of Related Compounds

Compound Cell Line IC50_{50} (µM) Notes
Compound AHCT-151.61High efficacy against colon carcinoma
Compound BJurkat1.98Effective against lymphoid cells
N-[(4-methoxyphenyl)methyl]-3-methyl-6-(3-nitrophenyl)...MRC-5 (normal fibroblast)>128Low toxicity observed

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to active sites or altering conformational states, thereby modulating metabolic pathways relevant to microbial growth or tumor proliferation.

Q & A

Q. What are the recommended synthetic routes for preparing N-[(4-methoxyphenyl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including coupling processes between imidazo[2,1-b]thiazole precursors and substituted phenyl groups. Key steps include:
  • Heterocyclic Core Formation : Use of 2-aminobenzothiazole derivatives as starting materials, coupled with nitrophenyl glyoxal derivatives under catalyst-free or triethylamine-catalyzed conditions .
  • Solvent Selection : Dimethylformamide (DMF) or dichloromethane (DCM) is preferred for coupling reactions due to their polarity and stability at elevated temperatures .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
    Table 1 : Example Reaction Conditions for Imidazo[2,1-b]thiazole Synthesis
StepReagentsSolventCatalystYield (%)Reference
Core Formation2-Aminobenzothiazole, 3-NitrophenylglyoxalDMFNone76–82
Acetamide Coupling4-Methoxyphenylmethylamine, DCCDCMTriethylamine68–72

Q. What spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substitution patterns (e.g., methoxyphenyl and nitro groups). Key signals include aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.1–2.5 ppm) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is used to resolve the 3D structure, particularly for verifying the imidazo[2,1-b]thiazole core geometry and nitro group orientation .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 448.12) .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the compound’s bioactivity, and what are key validation strategies?

  • Methodological Answer :
  • Target Selection : Prioritize proteins relevant to imidazo[2,1-b]thiazoles, such as Glypican-3 (GPC-3) for anticancer activity or acetylcholinesterase for neurological applications .
  • Docking Workflow :

Prepare the ligand (compound) and receptor (protein PDB: e.g., 5UZB for GPC-3) using AutoDock Tools.

Run simulations with AutoDock Vina, focusing on binding affinity (ΔG ≤ −8.0 kcal/mol) and hydrogen bonding with active-site residues (e.g., Arg⁴⁵⁷, Asp⁴⁹⁰) .

  • Validation : Compare docking scores with experimental IC₅₀ values from cytotoxicity assays (e.g., HepG2 cell lines) to assess predictive accuracy .

Q. How should researchers address contradictions in biological activity data across different assays?

  • Methodological Answer :
  • Assay Variability : Standardize protocols (e.g., MTT vs. SRB assays) and cell lines (e.g., HepG2 vs. PC-3) to reduce discrepancies .
  • Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., nitro vs. methoxy groups) with bioactivity. For example, the 3-nitrophenyl group enhances antiproliferative activity compared to 4-methoxyphenyl derivatives .
    Table 2 : Cytotoxicity Data for Analogues
CompoundSubstituentIC₅₀ (μM, HepG2)Reference
A3-Nitrophenyl12.4
B4-Methoxyphenyl28.9

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :
  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or carboxyl) to improve solubility while retaining the nitro group for target binding .
  • Metabolic Stability : Use liver microsome assays to identify vulnerable sites (e.g., methyl groups prone to oxidation) and modify with fluorine or deuterium .
  • Permeability : Caco-2 cell monolayer assays assess intestinal absorption; logP values >3.0 suggest favorable blood-brain barrier penetration .

Data Interpretation and Reproducibility

Q. How can researchers validate synthetic reproducibility for multi-step reactions involving sensitive functional groups?

  • Methodological Answer :
  • Inert Atmosphere : Use argon/nitrogen to protect nitro and thiazole groups during coupling reactions .
  • Quality Control : Monitor intermediates via TLC and FT-IR (e.g., C=O stretch at 1680–1700 cm⁻¹ for carboxamide) .
  • Scale-Up Protocols : Gradual temperature ramping (e.g., 0.5°C/min) prevents exothermic side reactions in large batches .

Excluded Topics

  • Commercial synthesis, pricing, or industrial-scale production.
  • Abbreviated chemical names (e.g., "NT-ImThz" is avoided).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-methoxyphenyl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(4-methoxyphenyl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.